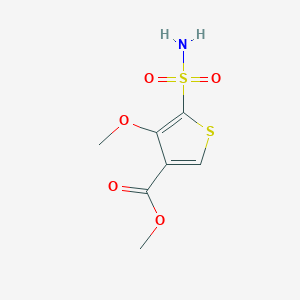

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZXERBQSKCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Magnesium Alkoxide

One of the foundational steps in preparing methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate involves the cyclization of precursor compounds using magnesium alkoxide reagents rather than traditional sodium-based reagents. This approach was developed to address low yields and side reactions associated with the strong alkalinity of sodium methoxide.

-

- Use of magnesium alkoxide (e.g., magnesium ethoxide) as the basic cyclization agent.

- Cyclization performed in an alcohol solvent (e.g., methanol).

- Reaction temperature range: 40 to 125 °C, optimally 55 to 120 °C.

-

- The cyclized product can be isolated by extraction with dichloromethane and acid wash (e.g., 2N HCl).

- Subsequent drying and concentration yield the crude product.

- Purification by washing with methanol and filtration.

| Parameter | Sodium Methoxide Method | Magnesium Alkoxide Method |

|---|---|---|

| Cyclization agent | Sodium methoxide | Magnesium ethoxide |

| Solvent | Alcohol (methanol) | Alcohol (methanol) |

| Temperature (°C) | Variable | 40–125 (optimal 55–120) |

| Yield (%) | ~24 | ~77 |

| Side reactions | Higher | Reduced |

| Cost-effectiveness | Lower | Higher |

Sulfonyl Isocyanate Formation and Subsequent Reaction

A critical step in the synthesis of this compound involves the formation of a sulfonyl isocyanate intermediate from the corresponding thiophene sulfonyl chloride and metal cyanates. This intermediate then reacts with a triazolinone derivative to form the target sulfamoylthiophene compound.

-

- 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride (sulfonyl chloride precursor).

- Metal cyanate salts (Li, Na, K, Cs cyanates).

- 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (triazolinone derivative).

- N-alkylimidazole as a reaction auxiliary/base.

-

- The sulfonyl chloride reacts with metal cyanate in the presence of N-alkylimidazole to form sulfonyl isocyanate.

- The triazolinone is added either simultaneously (one-pot synthesis) or after sulfonyl isocyanate formation (two-stage process).

- The reaction is typically carried out in an organic solvent under controlled temperature conditions.

-

- Acts as an activator and stabilizer for sulfonyl isocyanate formation.

- Enhances purity and yield of the final product.

- Improves reaction selectivity.

-

- High-purity this compound is obtained.

- Improved yields compared to methods without N-alkylimidazole.

| Step | Description | Notes |

|---|---|---|

| Sulfonyl chloride + metal cyanate | Formation of sulfonyl isocyanate intermediate | Requires N-alkylimidazole for activation |

| Addition of triazolinone | Reaction with sulfonyl isocyanate to form product | Can be one-pot or two-stage |

| Purification | Isolation of final compound | High purity and yield |

Comparative Analysis of Preparation Routes

| Aspect | Magnesium Alkoxide Cyclization Method | Sulfonyl Isocyanate Route with N-Alkylimidazole |

|---|---|---|

| Main Reaction Type | Cyclization | Sulfonyl isocyanate formation and coupling |

| Key Reagents | Magnesium ethoxide, alcohol solvent | Sulfonyl chloride, metal cyanate, N-alkylimidazole |

| Reaction Complexity | Moderate | Moderate to high (multi-component system) |

| Yield | Up to 77% | High purity and yield reported |

| Side Reactions | Reduced compared to sodium methoxide | Minimal with N-alkylimidazole |

| Industrial Viability | High | High |

Research Findings and Practical Notes

- The use of magnesium alkoxide in cyclization is a significant improvement over sodium methoxide, providing a more controlled reaction environment and higher yields.

- The sulfonyl isocyanate method, especially when combined with N-alkylimidazole bases, allows for selective and efficient synthesis of the sulfamoylthiophene structure with excellent purity.

- Both methods emphasize the importance of reaction conditions such as temperature, solvent choice, and reagent purity.

- Isolation and purification steps typically involve organic solvent extraction, acid-base washes, and crystallization or filtration to ensure high-quality final products.

- These methods have been patented and are supported by experimental examples demonstrating their reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further pharmacological exploration .

- Anti-inflammatory Effects : Research is ongoing to investigate its anti-inflammatory effects, which could have implications for treating inflammatory diseases .

- Pharmaceutical Intermediate : The compound serves as an important intermediate in the synthesis of various bioactive molecules, potentially leading to new drug discoveries .

Organic Synthesis

The compound is utilized as a reagent in organic synthesis:

- Reagent in Chemical Reactions : It is used to create various functional materials and intermediates, demonstrating versatility in synthetic pathways .

- Building Block for Complex Molecules : Its unique structure allows it to be a building block for more complex compounds in medicinal chemistry .

Agricultural Applications

This compound has shown promise in agricultural contexts:

- Herbicidal Properties : The compound has been noted for its herbicidal effects, particularly in formulations that include substituted thien-3-yl-sulfonylaminocarbonyltriazolinones .

- Pest Control : Its application as a pesticide is under investigation, focusing on its efficacy against specific agricultural pests .

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Potential candidate for new antibiotics |

| Anti-inflammatory Effects | Investigated for chronic inflammatory diseases | |

| Pharmaceutical Intermediate | Key precursor in drug synthesis | |

| Organic Synthesis | Reagent for Functional Materials | Versatile in creating complex organic compounds |

| Building Block for Bioactive Molecules | Essential for medicinal chemistry | |

| Agricultural Applications | Herbicidal Agent | Effective against certain weeds |

| Pest Control | Potential use in integrated pest management |

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of this compound revealed that it inhibited the growth of several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise biochemical pathways involved.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of this compound demonstrated significant efficacy against common agricultural weeds. Field trials indicated that formulations containing this compound resulted in higher crop yields compared to untreated controls, suggesting its potential role in sustainable agriculture practices.

Case Study 3: Synthesis of Bioactive Derivatives

In synthetic studies, this compound was successfully converted into various bioactive derivatives through electrophilic substitution reactions. These derivatives exhibited enhanced biological activities, highlighting the compound's utility as a versatile precursor in drug development.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects: The sulfamoyl group in the target compound enhances hydrogen-bonding capacity (donor/acceptor) compared to esters or phenyl groups in analogs, influencing solubility and crystal packing .

- Steric Impact : Bulky substituents (e.g., phenyl in ) reduce ring puckering flexibility, whereas methoxy and sulfamoyl groups in the target compound may allow moderate conformational adaptability .

Spectroscopic and Physicochemical Properties

NMR Profiling

highlights that substituent positions directly affect NMR chemical shifts. For example, regions near electron-withdrawing groups (e.g., sulfamoyl) exhibit downfield shifts for adjacent protons, whereas methoxy groups cause upfield shifts due to electron donation. Comparative NMR data for the target compound and its analogs would show distinct profiles in regions corresponding to substituent environments (e.g., 4-OCH₃ vs. 5-Ph in ) .

Solubility and Stability

- The sulfamoyl group enhances water solubility relative to purely hydrophobic substituents (e.g., phenyl in ).

- Dual ester groups in may increase lipophilicity, favoring membrane permeability in biological systems.

Crystallographic and Hydrogen-Bonding Analysis

- The sulfamoyl group in the target compound facilitates robust hydrogen-bonding networks, as observed in similar sulfonamide crystals . This contrasts with ester-dominated analogs (e.g., ), where weaker van der Waals interactions dominate.

- Crystal structures resolved via SHELX reveal that methoxy and sulfamoyl groups adopt planar orientations, minimizing steric clash and optimizing lattice stability.

Reactivity and Degradation Pathways

- Hydrolysis : The methyl ester in the target compound is more hydrolysis-prone than ethyl esters (e.g., ), affecting drug formulation stability.

- Lumping Strategy Relevance : suggests structurally similar compounds (e.g., esters vs. amides) undergo comparable degradation. However, the sulfamoyl group’s unique reactivity may necessitate separate categorization .

Biological Activity

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H12N2O4S

- Molecular Weight : 248.28 g/mol

- Solubility : Soluble in organic solvents like ethanol and methanol.

Antimicrobial Activity

Research indicates that compounds with a thiophene backbone often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing moderate to good efficacy. A study screening several thiophene derivatives reported that many displayed notable antimicrobial activity, suggesting that this compound could also possess similar properties .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl thiophene-2-carboxylate | E. coli | 16 µg/mL |

| Methyl sulfamoylthiophene derivatives | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer properties of this compound have also been explored. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance, a recent in vitro study demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) significantly at concentrations above 50 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 45 | Induction of apoptosis |

| HeLa (cervical cancer) | 60 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 50 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- DNA Interaction : It can intercalate with DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress, contributing to apoptosis in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiophene derivatives, including this compound, evaluated their effectiveness against multi-drug resistant bacterial strains. Results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL, highlighting its potential as a therapeutic agent in combating resistant infections .

Case Study 2: Anticancer Research

Another investigation focused on the cytotoxic effects of this compound on breast cancer cells. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multistep reactions involving thiophene ring functionalization. A common approach is to introduce the sulfamoyl group through sulfonation followed by amidation. For example, intermediates like ethyl 2-amino-thiophene-3-carboxylate derivatives (analogous to structures in ) can be modified by methoxy and sulfamoyl groups under controlled conditions. Optimization involves:

- Temperature Control : Maintain ≤60°C during sulfonation to prevent side reactions.

- Catalyst Selection : Use pyridine or DMAP to enhance sulfamoyl group incorporation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Yield improvements (typically 40–60%) require precise stoichiometric ratios and inert atmospheres (N₂/Ar) to avoid oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., methoxy at C4, sulfamoyl at C5). Integration ratios and coupling constants (J-values) distinguish thiophene ring protons .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement () and ORTEP-III for visualization () resolves bond angles and torsion angles. For example, the thiophene ring’s planarity and sulfamoyl group orientation can be validated against calculated parameters .

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry predict the conformational stability and intermolecular interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizations model the thiophene ring’s puckering (see for puckering coordinates) and sulfamoyl group rotational barriers. Compare computed IR spectra with experimental data to validate conformers .

- Hydrogen Bonding Analysis : Use graph-set notation () to classify N–H···O or S=O···H interactions in crystal packing. Software like Mercury (CCDC) maps interaction networks, critical for understanding solubility and stability .

Q. How should researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or disordered atoms?

- Methodological Answer :

- Validation Tools : Apply checkCIF/PLATON () to identify outliers in displacement parameters. For disordered methoxy/sulfamoyl groups, use PART commands in SHELXL to refine occupancy ratios .

- Twinned Data : If merging conflicts arise (e.g., Rint > 0.05), reprocess data with TWINABS or integrate HKLF5 format in SHELXL for multi-component refinement .

Q. What strategies enhance the compound’s solubility for pharmacological assays without altering its core structure?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS (e.g., 10% v/v) or cyclodextrin-based formulations. Monitor solubility via dynamic light scattering (DLS) to ensure colloidal stability .

- Prodrug Derivatization : Introduce hydrolyzable esters at the carboxylate group (e.g., ethyl to PEG-linked esters) to improve aqueous compatibility while retaining activity .

Q. How does the sulfamoyl group influence structure-activity relationships (SAR) in therapeutic contexts?

- Methodological Answer :

- Bioisosteric Replacements : Compare sulfamoyl with sulfonic acid or acyl sulfonamide groups () in enzyme inhibition assays (e.g., carbonic anhydrase). IC₅₀ shifts >10-fold indicate critical hydrogen-bonding roles .

- Crystallographic SAR : Overlay ligand-protein complexes (e.g., PDB entries) to map sulfamoyl interactions with active-site residues. Distance measurements (<3.0 Å) confirm direct binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.